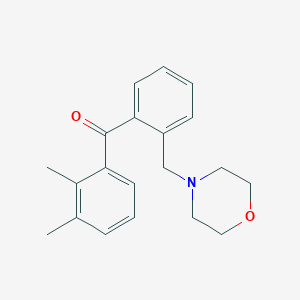

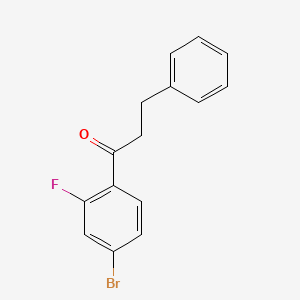

4'-Bromo-2'-fluoro-3-phenylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2'-fluoro-3-phenylpropiophenone (4-BFPP) is an organic compound belonging to the class of propiophenones. It is a widely used compound in organic synthesis and is known for its many applications in scientific research. 4-BFPP is a colorless solid that can be synthesized in a variety of ways. It is a versatile compound that can be used in a variety of reactions and has many uses in the fields of chemistry and biology.

Wissenschaftliche Forschungsanwendungen

Electrooptical Properties and Nematic Ranges

Research has shown that substituents like fluoro and bromo in phenolic moieties can produce esters with significant nematic ranges, useful in electrooptical applications. This is rationalized in terms of steric interactions and the shielding properties of bulky rings, as found in studies involving similar compounds (Gray & Kelly, 1981).

Synthesis of Novel Derivatives

The synthesis of novel derivatives, such as phenoxaphosphine and xanthen-9-one derivatives, involves reactions with compounds containing bromo and fluoro groups. These have potential applications in various chemical syntheses (Granoth, Segall, & Kalir, 1973).

Copolymerization with Styrene

Compounds with bromo and fluoro substituents have been used in the copolymerization with styrene. This process is significant for creating materials with specific structural and thermal properties, as demonstrated in studies on trisubstituted ethylenes (Hussain et al., 2019).

Intense Fluorescence in Azobenzenes

Azobenzenes bearing bromo groups exhibit intense fluorescence, making them useful in applications like fluorescent vital staining for living tissues. The bromo group significantly affects the fluorescence properties of these compounds (Yoshino et al., 2010).

Polymeric Electrolyte Membranes

Fluorinated poly(aryl ether) containing bromophenyl groups have been synthesized for potential use as polymeric electrolyte membranes in fuel cells. These membranes exhibit excellent thermal and oxidative stability, highlighting the role of bromo and fluoro groups in enhancing material properties (Liu et al., 2006).

Metabolism Studies

Studies on the metabolism of compounds containing bromo and fluoro groups can provide insights into the behavior of similar compounds in biological systems, such as their hydroxylation pathways (Parkinson & Safe, 1982).

Computational Studies

Computational studies, such as DFT calculations on compounds with bromo and fluoro substituents, are vital for understanding their electronic properties and potential applications in creating metal complexes with different coordination geometries (Tanak, 2019).

Eigenschaften

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFGKUHXSCEYTQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643988 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-54-0 |

Source

|

| Record name | 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.